3-Bromo-N-ethylimidazo[1,2-a]pyrazin-8-amine
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Overview
Description
3-Bromo-N-ethylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound with the molecular formula C8H9BrN4. It is part of the imidazo[1,2-a]pyrazine family, which is known for its diverse applications in organic synthesis and pharmaceutical chemistry .
Preparation Methods
The synthesis of 3-Bromo-N-ethylimidazo[1,2-a]pyrazin-8-amine typically involves the functionalization of imidazo[1,2-a]pyrazine scaffolds. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods often involve multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions .
Chemical Reactions Analysis
3-Bromo-N-ethylimidazo[1,2-a]pyrazin-8-amine undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include halides and bases, leading to the formation of substituted imidazo[1,2-a]pyrazine derivatives.
Oxidation and Reduction Reactions: These reactions are often catalyzed by transition metals or occur under metal-free conditions.
Cyclization Reactions: These reactions are promoted by bromination and involve the formation of imidazo[1,2-a]pyrazine rings.
Scientific Research Applications
3-Bromo-N-ethylimidazo[1,2-a]pyrazin-8-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-N-ethylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. It often acts by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3-Bromo-N-ethylimidazo[1,2-a]pyrazin-8-amine can be compared with other similar compounds such as:
- Imidazo[1,2-a]pyrazin-8-amine, 3-bromo-N-(1-methylethyl)-
- Imidazo[1,2-a]pyrazin-8-amine, 3-bromo-N-ethyl-
- 3-Bromo-N-methylimidazo[1,2-a]-pyrazin-8-amine
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity.
Properties
CAS No. |
117718-83-9 |
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Molecular Formula |
C8H9BrN4 |
Molecular Weight |
241.09 g/mol |
IUPAC Name |
3-bromo-N-ethylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C8H9BrN4/c1-2-10-7-8-12-5-6(9)13(8)4-3-11-7/h3-5H,2H2,1H3,(H,10,11) |
InChI Key |
FZSVTCPSHSXLHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=CN2C1=NC=C2Br |
Origin of Product |
United States |
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